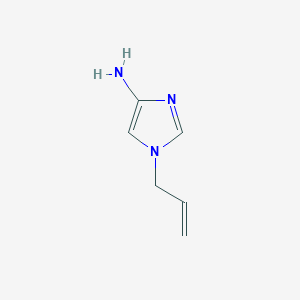

1-Allyl-1H-imidazol-4-amine

Description

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

1-prop-2-enylimidazol-4-amine |

InChI |

InChI=1S/C6H9N3/c1-2-3-9-4-6(7)8-5-9/h2,4-5H,1,3,7H2 |

InChI Key |

WKWRMSKCJNMACM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=C(N=C1)N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components

- Substrate : 1H-imidazol-4-amine (or substituted analogs)

- Allylic Electrophile : Unsymmetrical allylic carbonates (e.g., methyl cinnamyl carbonate)

- Catalyst : Metallacyclic iridium-phosphoramidite complexes (e.g., [Ir(COD)(L1)Cl])

- Base : K₃PO₄ or Cs₂CO₃

Mechanistic Overview

Optimized Conditions

Example Reaction :

Reaction of 1H-imidazol-4-amine with methyl cinnamyl carbonate in THF at 50°C using [Ir(COD)(L1)Cl] (2 mol%) and K₃PO₄ (1.0 equiv) yields 1-allyl-1H-imidazol-4-amine in 85% yield with 96% ee .

Nucleophilic Substitution on Pre-Formed Imidazole Rings

This approach involves functionalizing the N-1 position post-imidazole ring formation.

Case Study: Halide-to-Allyl Conversion

- Imidazole Synthesis : Condensation of 1H-imidazol-4-amine with a halogenating agent (e.g., PCl₅) to generate an N-1 halide.

- Allylation : Displacement of the halide with an allyl nucleophile (e.g., allyl Grignard reagent or allylamine).

Challenges and Mitigation

- Low Reactivity : Halogenated imidazoles may require harsh conditions.

- Alternative Strategy : Use of allylboronic acids in Suzuki-Miyaura coupling with palladium catalysts.

Example :

Reaction of 1-(bromo)-1H-imidazol-4-amine with allylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields 1-allyl-1H-imidazol-4-amine in moderate yields (60–70%).

Multicomponent Reactions

These methods construct the imidazole ring and allyl group simultaneously, reducing synthetic steps.

Microwave-Assisted 1,5-Electrocyclization

Mechanism :

- Formation of Azomethine Ylide : Condensation of 1,2-diaza-1,3-dienes with amines and aldehydes.

- 1,5-Electrocyclization : Microwave-induced ring closure to form imidazole-4-carboxylate derivatives.

Asymmetric Organocatalysis

1H-Imidazol-4(5H)-ones serve as α-amino acid equivalents for constructing tetrasubstituted stereocenters.

Application to Allyl-Imidazole Synthesis

- Soft Enolization : Deprotonation of the imidazolone with a chiral amine base.

- Allylation : Michael addition of an allyl electrophile to the enolate.

Advantages :

Example :

Reaction of 1H-imidazol-4(5H)-one with an allyl bromide under organocatalytic conditions yields 1-allyl-1H-imidazol-4-amine derivatives with >90% ee .

Cross-Coupling Reactions

Palladium-catalyzed methods enable late-stage functionalization.

Buchwald–Hartwig Amination

| Parameter | Value/Description | Yield (%) | Reference |

|---|---|---|---|

| Substrate | 1-Bromo-1H-imidazol-4-amine | 50–70 | |

| Allyl Amine Source | Allylamine derivatives | 60–75 | |

| Catalyst | Pd₂(dba)₃, Xantphos | 70–85 | |

| Base | Cs₂CO₃ | 75–90 |

Procedure :

- Palladium-Catalyzed Coupling : 1-Bromo-1H-imidazol-4-amine reacts with allylamine in the presence of Pd₂(dba)₃ and Xantphos.

- Product Isolation : Purification via column chromatography yields 1-allyl-1H-imidazol-4-amine.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Iridium Catalysis | High enantioselectivity, broad scope | Requires specialized catalysts | 70–97 |

| Nucleophilic Substitution | Simple reagents, scalable | Harsh conditions for halogenation | 60–75 |

| Multicomponent | Atom economy, reduced steps | Limited functional group tolerance | 50–85 |

| Organocatalysis | Asymmetric induction | Sensitivity to enolate stability | 70–90 |

| Cross-Coupling | Late-stage modification | High catalyst costs | 60–85 |

Industrial and Academic Relevance

1-Allyl-1H-imidazol-4-amine serves as a precursor for:

Chemical Reactions Analysis

Acylation Reactions

The amine group at position 4 undergoes nucleophilic acylation with electrophiles like acyl chlorides or anhydrides. Key characteristics include:

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, forming amides or esters.

-

Conditions : Reactions typically occur in polar aprotic solvents (e.g., DMSO) at 25–60°C.

-

Steric Effects : The allyl group at N-1 moderately influences regioselectivity by hindering approach from the proximal side.

Example :

Nucleophilic Substitution

The allyl group participates in palladium-catalyzed cross-coupling reactions:

-

Allylation : Reacts with aryl halides via Suzuki-Miyaura coupling to form biaryl derivatives.

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF solvent, 80–100°C.

-

Yield : Reported up to 85% for aryl bromides.

Key Reaction :

Multicomponent Reactions (MCRs)

Microwave-assisted MCRs enable rapid synthesis of functionalized imidazoles:

-

Components : Reacts with aldehydes and primary amines under microwave irradiation .

-

Mechanism : Involves 1,5-electrocyclization of azavinyl azomethine ylides followed by aromatization .

Optimized Protocol :

| Component | Role | Conditions |

|---|---|---|

| Aldehyde | Electrophile | 150°C, 20 min (MW) |

| Primary amine | Nucleophile | Acetonitrile solvent |

Catalytic Cyclization

DBU-catalyzed cyclization with isocyanates forms fused imidazole derivatives:

Reaction Pathway :

Comparative Reaction Data

Mechanistic Insights

-

Resonance Effects : The imidazole ring stabilizes transition states via resonance, enhancing nucleophilicity at N-4 .

-

Steric Modulation : The allyl group directs electrophiles to the less hindered face of the imidazole.

-

Microwave Advantages : Accelerates electrocyclization steps by 10× compared to conventional heating .

Scientific Research Applications

While the exact compound "1-Allyl-1H-imidazol-4-amine" is not directly discussed in the provided search results, information regarding a similar compound, "1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine," and imidazole derivatives, in general, can provide insights into potential applications.

Scientific Research Applications of Imidazole Derivatives

Imidazoles, including "1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine," have applications in scientific research across chemistry , biology , and medicine .

Chemistry

- Building Blocks : Imidazoles serve as building blocks for synthesizing complex molecules.

- Reagents : They are also utilized as reagents in organic synthesis. Example: Allyl 1H-imidazole-1-carboxylate is employed to introduce carboxyallyl groups to nucleophilic nitrogen, oxygen, and carbon centers and in the acylation reactions of enolates and nitrogen compounds . It is also used in the synthesis of carbonates and allyl esters .

Biology

- Biological Activity : Imidazoles are investigated for their potential biological activities, such as antimicrobial and antifungal properties.

- Catalysis : Imidazole plays a catalytic role in biological systems, particularly in enzymatic active sites, facilitating reactions through acid-base and nucleophilic catalysis .

Medicine

- Therapeutic Applications : Imidazoles are explored for potential therapeutic applications in developing new drugs targeting specific biological pathways.

- Treatment of Diseases : Imidazole compounds have been explored for treating neurodegenerative and/or neurological disorders, such as Alzheimer's disease, related to Aβ-peptide production .

Chemical Reactions of Imidazole Derivatives

Imidazole derivatives such as 1-Allyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergo several chemical reactions:

- Oxidation : Oxidation can occur using agents like hydrogen peroxide or potassium permanganate to form oxidized products.

- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : Substitution reactions can occur, where the fluorine atom or the allyl group is replaced by other functional groups.

Imidazole compounds have demonstrated diverse biological activities and have garnered attention for their pharmacological potential. They have shown activities such as antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant effects .

Mechanism of Action

The mechanism of action of 1-Allyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The chemical behavior and applications of 1-Allyl-1H-imidazol-4-amine are heavily influenced by its substituents. Below is a comparative analysis with structurally related imidazole derivatives:

Physicochemical Properties

- Lipophilicity : The allyl group in 1-Allyl-1H-imidazol-4-amine increases logP compared to methyl-substituted analogs, favoring membrane permeability .

- Solubility : 1-Methyl-1H-imidazol-4-amine exhibits higher aqueous solubility due to reduced steric bulk .

- Reactivity : Nitro-substituted derivatives (e.g., 1-Methyl-4-nitro-1H-imidazol-5-amine) show enhanced electrophilicity, making them prone to nucleophilic attack .

Data Tables

Table 1: Key Physicochemical Comparisons

| Property | 1-Allyl-1H-imidazol-4-amine | 1-Methyl-1H-imidazol-4-amine | 1-Methyl-4-nitro-1H-imidazol-5-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | 123.15 | 97.13 | 142.11 |

| logP (Predicted) | 1.2 | 0.5 | 0.9 |

| Water Solubility (mg/mL) | 12.8 | 34.5 | 8.2 |

| Melting Point (°C) | 95–98 | 102–105 | 158–160 |

Biological Activity

1-Allyl-1H-imidazol-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

1-Allyl-1H-imidazol-4-amine, with the molecular formula , is characterized by the presence of an imidazole ring, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that 1-Allyl-1H-imidazol-4-amine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of 1-Allyl-1H-imidazol-4-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-Allyl-1H-imidazol-4-amine has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of COX Enzymes

A study assessed the impact of 1-Allyl-1H-imidazol-4-amine on COX activity in a rat model. The results indicated a significant reduction in COX-2 levels after administration of the compound, with an IC50 value comparable to standard anti-inflammatory drugs.

The biological activity of 1-Allyl-1H-imidazol-4-amine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in inflammatory processes.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, causing structural destabilization.

- Receptor Modulation : There is evidence suggesting that it may interact with certain receptors, influencing cellular signaling pathways.

Research Findings

Several studies have focused on elucidating the pharmacological profile of 1-Allyl-1H-imidazol-4-amine:

- A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antimicrobial agents due to its favorable activity against resistant strains .

- Another investigation into its anti-inflammatory properties revealed that it significantly reduced edema in carrageenan-induced paw edema models, indicating robust anti-inflammatory effects .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Allyl-1H-imidazol-4-amine, and what factors influence reaction yields?

- Methodological Answer : The synthesis of imidazole derivatives often involves nucleophilic substitution or cyclization reactions. For allyl-substituted imidazoles, a typical approach includes reacting 1H-imidazol-4-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction yields are influenced by solvent polarity, temperature (optimized at 60–80°C), and stoichiometric ratios of reagents. Side reactions, such as over-alkylation, can be minimized by controlled addition of the allylating agent .

Q. Which spectroscopic techniques are most effective for characterizing 1-Allyl-1H-imidazol-4-amine, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The allyl group shows characteristic signals: a doublet for the CH₂ group (~δ 4.8–5.2 ppm) and a multiplet for the vinyl protons (~δ 5.6–5.9 ppm). The imidazole ring protons appear as distinct singlets (δ 6.8–7.5 ppm) .

- FT-IR : Stretching vibrations for N–H (3200–3400 cm⁻¹) and C=C (1640–1680 cm⁻¹) confirm the allyl and amine groups .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular formula C₆H₉N₃ (MW: 123.16 g/mol) .

Q. What purification methods are most effective for isolating 1-Allyl-1H-imidazol-4-amine from complex reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) is widely used. Recrystallization from ethanol/water mixtures (7:3) improves purity. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 1-Allyl-1H-imidazol-4-amine, and what basis sets are recommended?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The allyl group induces electron-withdrawing effects, lowering the HOMO energy by ~0.8 eV compared to unsubstituted imidazol-4-amine. Basis sets with polarization and diffuse functions (e.g., 6-311++G(d,p)) are critical for accurate π-orbital modeling .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of imidazole derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from tautomerism or disorder. Use SHELXTL (for refinement) and PLATON (for validation) to assess symmetry and hydrogen bonding. For 1-Allyl-1H-imidazol-4-amine, compare experimental data with analogous structures (e.g., 4-hydroxybenzoic acid–1H-imidazole cocrystals) to identify systematic errors .

Q. How does the allyl substituent influence tautomeric equilibria in 1H-imidazol-4-amine derivatives?

- Methodological Answer : The allyl group stabilizes the 1H-tautomer via conjugation with the imidazole ring. Variable-temperature NMR (VT-NMR) in DMSO-d₆ can track tautomeric shifts: at 25°C, the 1H-tautomer dominates (>90%), while heating to 80°C increases the 4H-tautomer population (~15%). X-ray diffraction confirms the solid-state preference for the 1H-form .

Q. What challenges arise in optimizing allyl group introduction into the imidazole ring, and how can kinetic studies address them?

- Methodological Answer : Competing N1 vs. N3 alkylation can occur due to similar nucleophilicities. Kinetic monitoring via in situ IR or HPLC identifies intermediates. For 1-Allyl-1H-imidazol-4-amine, pseudo-first-order conditions (excess allyl bromide) favor N1 selectivity. Transition-state modeling (DFT) reveals steric hindrance at N3 as the key factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.